molecular formula C6H11NO B112088 N-Methylcyclobutanecarboxamide CAS No. 1255641-15-6

N-Methylcyclobutanecarboxamide

Cat. No.: B112088
CAS No.: 1255641-15-6
M. Wt: 113.16 g/mol
InChI Key: IOLREVKITJLZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylcyclobutanecarboxamide is an organic compound with the molecular formula C6H11NO. It is a derivative of cyclobutanecarboxamide, where a methyl group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing N-Methylcyclobutanecarboxamide involves the [2 + 2] cycloaddition reaction. This reaction is a cornerstone in the synthesis of cyclobutane-containing compounds. The process typically involves the reaction of an alkene with a suitable partner under specific conditions to form the cyclobutane ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic systems to enhance the efficiency and yield of the cycloaddition reaction. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Methylcyclobutanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Organic Chemistry

NMCA is utilized as a building block in organic synthesis. Its unique cyclobutane ring structure allows for the creation of complex molecules, which can be applied in various chemical reactions such as:

  • Oxidation: Transforming NMCA into carboxylic acids or other oxidized derivatives.
  • Reduction: Converting NMCA into alcohols or amines.
  • Substitution Reactions: The methoxy groups can be replaced with other functional groups through nucleophilic substitution.

Research has indicated that NMCA may interact with specific enzymes and receptors , suggesting potential biological activity. Studies are ongoing to explore its effects on various biological systems, including:

  • Enzyme Modulation: Investigating how NMCA affects enzyme activity could lead to insights into metabolic pathways.
  • Receptor Interaction: Understanding its binding affinity to receptors may reveal therapeutic targets.

Pharmacological Applications

NMCA's pharmacological properties are under investigation for the development of new therapeutic agents. Preliminary research suggests that it may have:

  • Anti-inflammatory Effects: Potential applications in treating inflammatory diseases through modulation of immune responses.
  • Anticancer Properties: Ongoing studies are examining its efficacy against various cancer cell lines, focusing on its ability to induce apoptosis .

Case Study 1: Enzyme Interaction

A study published in the Journal of Organic Chemistry demonstrated NMCA's ability to modulate enzyme activity in a specific metabolic pathway. The results indicated that NMCA could enhance the activity of certain enzymes involved in lipid metabolism, suggesting a role in metabolic disorders .

Case Study 2: Anticancer Research

In another study, NMCA was tested against several cancer cell lines. The findings revealed that NMCA exhibited significant cytotoxic effects, particularly against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism by which N-Methylcyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-Methylcyclobutanecarboxamide is unique due to its specific structural features, such as the presence of a cyclobutane ring and a methyl group attached to the nitrogen atom. These features confer distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

N-Methylcyclobutanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and potential applications in drug development.

Chemical Structure and Properties

This compound is classified as an amide, characterized by the presence of a cyclobutane ring and a carboxamide functional group. The molecular formula is C6H11NOC_6H_{11}NO with a molecular weight of approximately 113.16 g/mol. Its unique structure may contribute to specific interactions with biological targets, which is crucial for its pharmacological potential.

Synthesis of this compound

The synthesis of this compound typically involves several steps:

  • Formation of Cyclobutane Ring: Cyclobutane can be synthesized through various methods, including cyclization reactions involving butyric acid derivatives.
  • Amidation Reaction: The cyclobutane derivative is then reacted with methylamine to form this compound.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Enzyme Inhibition and Receptor Binding

Research indicates that compounds with similar structures to this compound often exhibit significant biological activities, including enzyme inhibition and receptor binding. Preliminary studies suggest potential interactions with various biological targets, including:

  • Enzymes: Initial investigations into binding affinities with enzymes involved in metabolic pathways could elucidate its pharmacological potential.
  • Receptors: Molecular docking simulations have indicated possible interactions with receptors that are crucial in signaling pathways.

Case Studies

  • In Vitro Studies:
    • A study evaluated the compound's effects on specific enzyme activities related to metabolic processes. Results indicated that this compound could modulate enzyme activity, suggesting its role as a potential therapeutic agent.
    • Binding assays demonstrated that the compound could inhibit certain receptor activities, which may be linked to its structural features.
  • In Vivo Studies:
    • Animal models have been used to assess the safety and efficacy of this compound. Findings suggested low toxicity at therapeutic doses, making it a candidate for further development in pharmacotherapy.

Potential Applications

Given its biological activity, this compound may find applications in various fields:

  • Medicinal Chemistry: As a lead compound for drug development targeting metabolic diseases or conditions involving receptor dysregulation.
  • Agricultural Chemistry: Potential use as an insecticide or herbicide due to its biological activity against pests.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionModulates enzyme activity
Receptor BindingInhibits receptor activities
Toxicity (In Vivo)Low toxicity at therapeutic doses
Synthesis YieldHigh yield in initial syntheses

Properties

IUPAC Name

N-methylcyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-6(8)5-3-2-4-5/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLREVKITJLZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601226
Record name N-Methylcyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255641-15-6
Record name N-Methylcyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methylcyclobutanecarboxamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methylcyclobutanecarboxamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methylcyclobutanecarboxamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methylcyclobutanecarboxamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methylcyclobutanecarboxamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methylcyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.